

Physical and chemical properties of Monobutyl phosphate-d9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Monobutyl phosphate-d9*

Cat. No.: *B13847501*

[Get Quote](#)

An In-depth Technical Guide to Monobutyl Phosphate-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Monobutyl phosphate-d9**. It includes detailed experimental protocols for its synthesis and analysis, as well as insights into its relevant biological pathways. This document is intended to serve as a valuable resource for professionals in research, drug development, and toxicology.

Core Physical and Chemical Properties

Monobutyl phosphate-d9 is the deuterated form of monobutyl phosphate, a metabolite of the common plasticizer dibutyl phthalate (DBP). Its isotopic labeling makes it a crucial internal standard for the accurate quantification of monobutyl phosphate in biological and environmental samples.

Quantitative Data Summary

Property	Value	Source
CAS Number	156213-20-6	[1] [2] [3] [4]
Molecular Formula	C4H2D9O4P	[1] [2]
Molecular Weight	163.16 g/mol	[2] [3]
Appearance	Pale Yellow Oily Matter	[1]
Purity	>98%	[1]
Storage Conditions	-20°C under inert atmosphere	[1]
XLogP3-AA	-0.3	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	4	[3]
Exact Mass	163.09598654 Da	[3]
Topological Polar Surface Area	66.8 Å ²	[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Monobutyl phosphate-d9** are provided below. These protocols are based on established methods for similar compounds and can be adapted to specific laboratory conditions.

Synthesis of Monobutyl Phosphate-d9

This protocol is adapted from a patented method for the synthesis of deuterated butyl phosphates.

Materials:

- Deuterated butanol (Butanol-d9)
- Phosphorus oxychloride (POCl3)

- Pyridine
- Methylene chloride (CH₂Cl₂)
- Deionized water
- Round-bottom flask
- Addition funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve deuterated butanol in methylene chloride.
- Cool the flask in an ice bath and add pyridine to the solution while stirring.
- Slowly add phosphorus oxychloride to the cooled solution using an addition funnel. Maintain the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
- Slowly add deionized water to the reaction mixture to hydrolyze the intermediate and quench the reaction.
- Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate.

- Filter the solution and remove the solvent using a rotary evaporator to yield **Monobutyl phosphate-d9**.
- Purify the product using column chromatography on silica gel if necessary.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of **Monobutyl phosphate-d9**, often used as an internal standard.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Appropriate capillary column (e.g., DB-5ms)
- Autosampler

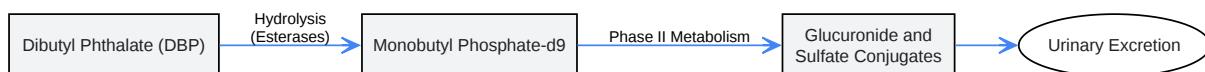
Reagents:

- Derivatizing agent (e.g., BSTFA with 1% TMCS)
- Organic solvent (e.g., acetonitrile, ethyl acetate)
- **Monobutyl phosphate-d9** standard solution
- Internal standard (if quantifying a different analyte)

Procedure:

- Sample Preparation:
 - For biological samples (e.g., urine, plasma), perform a liquid-liquid or solid-phase extraction to isolate the analyte.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen.

- Derivatization:
 - Reconstitute the dried extract in an appropriate volume of organic solvent.
 - Add the derivatizing agent and heat the sample at 60-70°C for 30-60 minutes to form a volatile derivative.
- GC-MS Analysis:
 - Inject an aliquot of the derivatized sample into the GC-MS system.
 - GC Conditions:
 - Inlet temperature: 250°C
 - Oven program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
 - Carrier gas: Helium at a constant flow rate.
 - MS Conditions:
 - Ion source temperature: 230°C
 - Acquisition mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized **Monobutyl phosphate-d9**.
- Data Analysis:
 - Integrate the peak area of the target ion.
 - If used as an internal standard, calculate the response factor relative to the analyte of interest and quantify the analyte concentration.

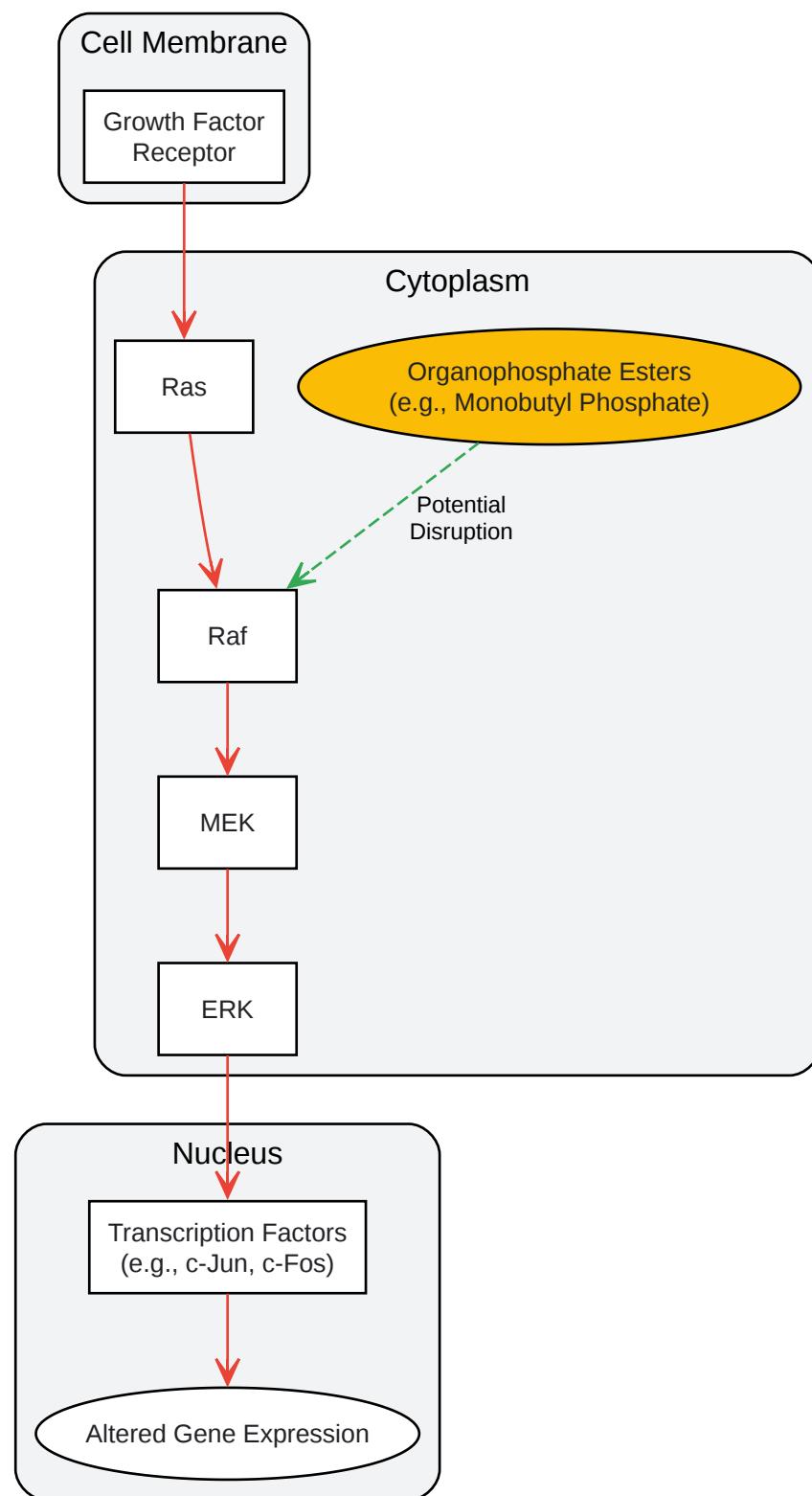

Signaling and Metabolic Pathways

Monobutyl phosphate is a primary metabolite of dibutyl phthalate (DBP), an endocrine-disrupting chemical. Organophosphate esters, as a class, have been shown to interfere with

various signaling pathways.

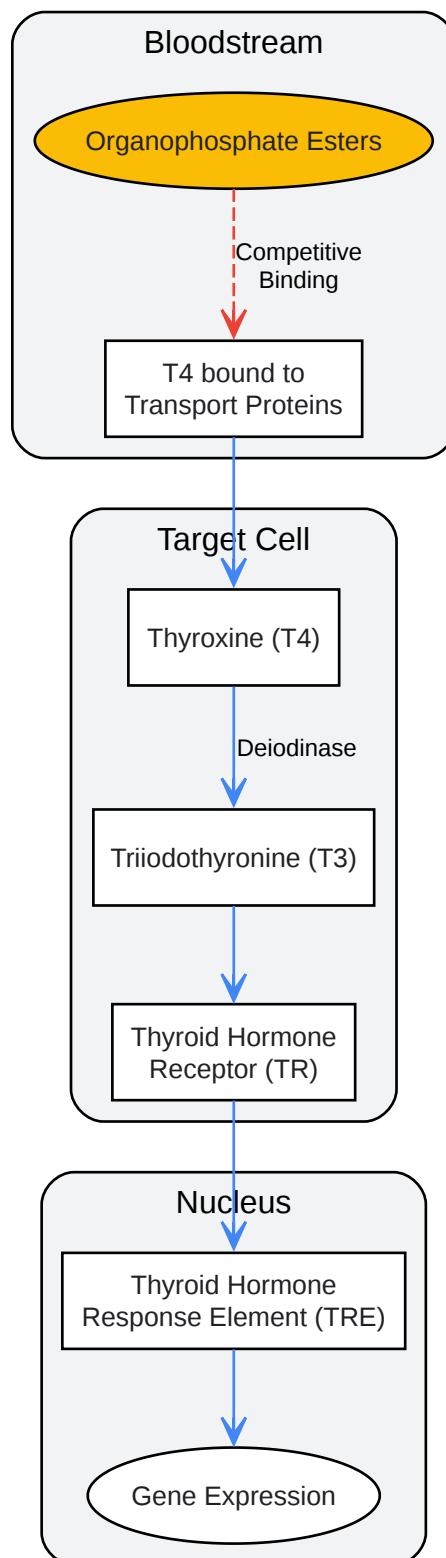
Metabolic Pathway of Dibutyl Phthalate

The primary metabolic pathway of DBP involves its hydrolysis to monobutyl phthalate.



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Dibutyl Phthalate to Monobutyl Phosphate.


Potential Impact on Signaling Pathways

Organophosphate esters have been implicated in the disruption of key cellular signaling pathways, including the MAPK and thyroid hormone pathways.

[Click to download full resolution via product page](#)


Caption: Potential disruption of the MAPK signaling pathway by organophosphates.

[Click to download full resolution via product page](#)

Caption: Interference of organophosphates with thyroid hormone transport.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of **Monobutyl phosphate-d9** in a research setting.

[Click to download full resolution via product page](#)

Caption: General workflow for **Monobutyl phosphate-d9** analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Physical and chemical properties of Monobutyl phosphate-d9]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13847501#physical-and-chemical-properties-of-monobutyl-phosphate-d9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com